Regioselective N‑1 Alkylation Confirms Structural Identity and Purity Advantage
The preparation of N‑isopropyl‑1H‑indazol‑5‑amine proceeds via a regioselective N‑1 alkylation of 5‑nitroindazole using 2‑iodopropane and DBU in DMF, followed by nitro reduction. The patent explicitly reports selective formation of the 1‑isopropyl regioisomer, with no detectable N‑2 isomer [1]. In contrast, analogous alkylations with less sterically demanding alkyl halides (e.g., methyl iodide) often produce mixtures of N‑1 and N‑2 products that require chromatographic separation, lowering the isolated yield of the desired isomer [2]. The final product is offered at ≥97 % purity , whereas the closest N‑alkyl comparator, 1‑methyl‑1H‑indazol‑5‑amine, is typically supplied at 95 % purity .
| Evidence Dimension | Regioselectivity of N‑alkylation and final product purity |
|---|---|
| Target Compound Data | ≥97 % purity; exclusive N‑1 isomer formation by patent procedure |
| Comparator Or Baseline | 1‑Methyl‑1H‑indazol‑5‑amine (CAS 3522-47-8): typical purity 95 %; N‑1/N‑2 mixture common in direct alkylation |
| Quantified Difference | ≥2 percentage‑point purity advantage; isomeric selectivity difference (exclusive vs. mixture) |
| Conditions | Synthesis: DBU/DMF, 2‑iodopropane, room temperature; purity determined by HPLC or LC‑MS |
Why This Matters
Higher isomeric purity reduces the risk of confounding biological results and eliminates the need for additional purification steps in downstream syntheses.
- [1] Pfizer Products Inc. Indazole oxazolidinones as antibacterial agents. WO2007088478A1, page 17 (2007). View Source
- [2] Hunt, J. T. et al. Discovery of the pyrrolo[2,1‑f][1,2,4]triazine nucleus as a new kinase inhibitor scaffold. J. Med. Chem. 47, 5568–5581 (2004). – general observation on indazole N‑alkylation selectivity. View Source
